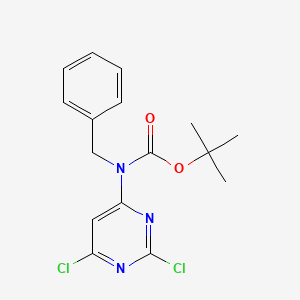
Tert-butyl benzyl(2,6-dichloropyrimidin-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl benzyl(2,6-dichloropyrimidin-4-yl)carbamate is a chemical compound with the molecular formula C9H11Cl2N3O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its white solid form and is primarily used for research purposes .
Preparation Methods
The synthesis of tert-butyl benzyl(2,6-dichloropyrimidin-4-yl)carbamate involves the reaction between 2,6-dichloro-4-nitropyrimidine and tert-butyl isocyanate. The resulting product is then treated with hydrochloric acid to produce the final compound. The reaction conditions typically involve maintaining a controlled temperature and using appropriate solvents to ensure the desired yield and purity of the compound.
Chemical Reactions Analysis
Tert-butyl benzyl(2,6-dichloropyrimidin-4-yl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and acids.
Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl benzyl(2,6-dichloropyrimidin-4-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical reactions and pathways.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions. It serves as a tool for understanding biological processes at the molecular level.
Medicine: Research involving this compound includes its potential use in drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of tert-butyl benzyl(2,6-dichloropyrimidin-4-yl)carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and research context.
Comparison with Similar Compounds
Tert-butyl benzyl(2,6-dichloropyrimidin-4-yl)carbamate can be compared with other similar compounds, such as:
Tert-butyl (2,6-dichloropyrimidin-4-yl)carbamate: This compound shares a similar structure but lacks the benzyl group, which may affect its reactivity and applications.
Tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate: This compound is part of an isostructural family and is used in the formation of certain crystal structures.
The uniqueness of this compound lies in its specific structure, which allows for diverse applications in scientific research.
Properties
Molecular Formula |
C16H17Cl2N3O2 |
|---|---|
Molecular Weight |
354.2 g/mol |
IUPAC Name |
tert-butyl N-benzyl-N-(2,6-dichloropyrimidin-4-yl)carbamate |
InChI |
InChI=1S/C16H17Cl2N3O2/c1-16(2,3)23-15(22)21(10-11-7-5-4-6-8-11)13-9-12(17)19-14(18)20-13/h4-9H,10H2,1-3H3 |
InChI Key |
GMPXTUCZSNXJCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C2=CC(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



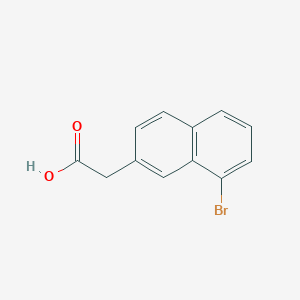
![2-(4-Bromobenzo[d][1,3]dioxol-5-yl)acetic acid](/img/structure/B15201587.png)


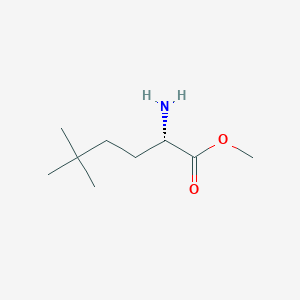
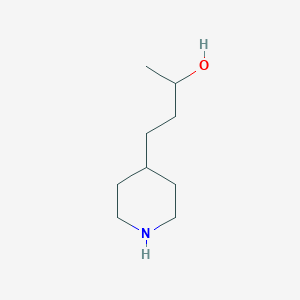
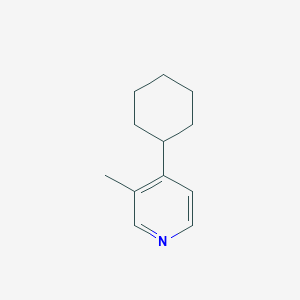
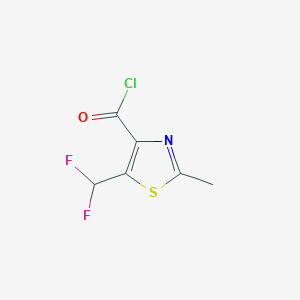
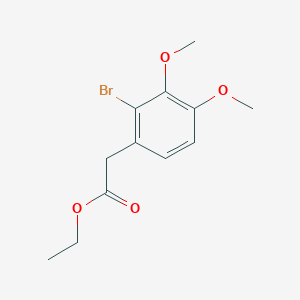
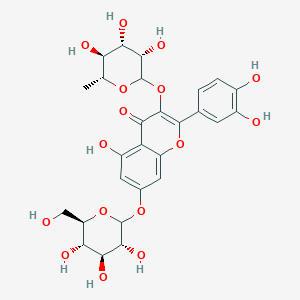
![6-Methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B15201659.png)
![5-[4-(Methylsulfonyl)phenyl]indoline](/img/structure/B15201662.png)

